molecular formula C10H11FN2O B3167924 N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide CAS No. 926210-86-8

N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B3167924
CAS No.: 926210-86-8
M. Wt: 194.21 g/mol
InChI Key: JTFREZHGTPDRGW-UHFFFAOYSA-N
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Description

N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide is a chemical compound offered with a purity of 95% and is available for shipping in quantities from 1g to 100g . It belongs to the class of 1-phenylcyclopropane carboxamide derivatives. Such small, strained ring molecules are of significant interest in medicinal chemistry due to their rigid, defined conformations and unique electronic properties. These characteristics can lead to enhanced binding and potency, increased metabolic stability, and reduced off-target effects in biologically active compounds . Research into structurally related phenylcyclopropanecarboxamide compounds has shown that they can be designed and synthesized for evaluation in various therapeutic areas. Some derivatives have been explored for their distinct effective inhibition on the proliferation of certain human cancer cell lines, such as U937 pro-monocytic human myeloid leukemia cells, exhibiting antiproliferative properties without cytotoxic activity . Furthermore, the cyclopropanecarboxamide moiety is a recognized scaffold in drug discovery, appearing in research focused on developing inhibitors for enzymes like NAMPT (nicotinamide phosphoribosyltransferase) . The compound is intended for research and development purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFREZHGTPDRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

For substrates sensitive to acyl chlorides, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitate amide bond formation between cyclopropanecarboxylic acid and 3-amino-4-fluoroaniline .

Procedure :

  • Activate the carboxylic acid with EDC and a coupling agent (e.g., hydroxybenzotriazole, HOBt).
  • Add the amine component and stir at room temperature.

Advantages :

  • Avoids moisture-sensitive acyl chlorides.
  • Compatible with polar aprotic solvents (DMF, acetonitrile).

Limitations :

  • Requires strict stoichiometric control to minimize side products.
  • Yields (70–78% ) are slightly lower than acyl chloride methods.

Nitrile Hydrolysis Pathway

A less common approach involves synthesizing N-(3-nitro-4-fluorophenyl)cyclopropanecarbonitrile followed by sequential reduction and hydrolysis:

  • Nitrile Formation : React 3-nitro-4-fluorophenylamine with cyclopropanecarbonyl chloride.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Nitrile Hydrolysis : Acidic or basic conditions hydrolyze the nitrile to the carboxamide.

Key Data :

Step Conditions Yield
Nitrile Formation DCM, TEA, 0°C 88%
Nitro Reduction H₂ (1 atm), Pd-C, MeOH 95%
Hydrolysis 6M HCl, reflux, 12 hours 82%

This multistep route achieves an overall yield of 68% but is time-intensive compared to direct acylation.

Industrial-Scale Production Considerations

Catalytic Ammonolysis of Esters

Patent US5068428A details the synthesis of cyclopropanecarboxamides via ammonolysis of esters using alkali metal alcoholates. Adapting this method for N-(3-amino-4-fluorophenyl)cyclopropanecarboxamide involves:

Reaction Scheme :
$$
\text{Cyclopropanecarboxylic ester} + \text{3-amino-4-fluoroaniline} \xrightarrow{\text{NaOCH(CH}3\text{)}2} \text{Target compound} + \text{Alcohol}
$$

Optimized Parameters :

  • Catalyst : Sodium isopropoxide (0.5–1.0 mol%).
  • Temperature : 120–140°C.
  • Solvent : Toluene or xylene.

Benefits :

  • Scalable to kilogram quantities.
  • Avoids hazardous acyl chlorides.

Industrial Yield : 80–85% after distillation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Acylation 85 98 Moderate High
Carbodiimide Coupling 78 95 Low Moderate
Nitrile Hydrolysis 68 97 Low Low
Industrial Ammonolysis 85 99 High High

Key Takeaways :

  • Direct acylation and industrial ammonolysis offer the best balance of yield and scalability.
  • Nitrile hydrolysis is reserved for specialized applications requiring high functional group tolerance.

Case Studies and Experimental Validation

Large-Scale Synthesis for Pharmaceutical Intermediates

A 2022 study scaled the ammonolysis method to produce 50 kg of this compound for kinase inhibitor development. Key outcomes:

  • Purity : 99.2% (HPLC).
  • Impurities : <0.1% residual solvent (validated via GC-MS).

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to synthesize amides without solvents:

  • Conditions : Cyclopropanecarboxylic acid, 3-amino-4-fluoroaniline, and TiO₂ catalyst milled for 2 hours.
  • Yield : 72% with 97% purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: The compound can also undergo reduction reactions, particularly at the carbonyl group of the carboxamide. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate these reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Formation of nitro or hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in increases lipophilicity (logP ~2.5 estimated) compared to the target compound’s fluorine, which balances solubility and membrane permeability.
  • Molecular Weight: Smaller derivatives like N-(3-Amino-4-methylphenyl)cyclopropanecarboxamide (190.24 g/mol) may exhibit enhanced bioavailability, whereas larger molecules like Lemborexant (410.42 g/mol) are optimized for CNS penetration .

Biological Activity

N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{12}F_{1}N_{2}O, with a molecular weight of approximately 262.20 g/mol. The compound features a cyclopropane ring, an amino group, and a fluorinated phenyl group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Molecular Targets : The compound may bind to various enzymes and receptors, modulating their activity. This interaction can lead to significant changes in cellular signaling pathways.
  • Biochemical Pathways : It influences pathways involved in cell signaling, metabolism, and gene expression, which are crucial for cancer cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an anticancer agent. Key findings include:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can inhibit the growth of various cancer cell lines, suggesting its potential therapeutic applications in oncology.
  • Mechanistic Insights : The compound's ability to inhibit enzyme activities or modulate signaling pathways has been observed in several experimental settings, indicating its role as a potential drug candidate.

Data Table: Biological Activity Overview

Activity Cell Lines Tested IC50 (µM) Mechanism
Inhibition of cell proliferationA549 (Lung Cancer)1.0Inhibits Mer phosphorylation
Inhibition of colony formationColo699 (NSCLC)0.5Modulates signaling pathways
Induction of apoptosisBT-12 (Brain Tumor)0.8Alters gene expression related to apoptosis

Study 1: Efficacy Against Lung Cancer

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be 1.0 µM, indicating potent antiproliferative effects. This was attributed to the compound's ability to inhibit Mer kinase activity, which is implicated in tumor growth and survival .

Study 2: Impact on Signaling Pathways

In another investigation involving Colo699 cells, the compound was shown to inhibit colony formation at concentrations as low as 0.5 µM. The study highlighted the compound's role in modulating key signaling pathways associated with cancer progression, suggesting its potential as a therapeutic agent for NSCLC .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide, and how can purity be optimized?

  • Methodological Answer : The synthesis involves cyclopropane ring formation via [2+1] cycloaddition or carbene insertion, followed by coupling with the fluorinated aniline moiety. Critical steps include protecting the amino group (e.g., Boc protection) to prevent side reactions during cyclopropane formation. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acidic buffer) ensures high purity (>95%). Impurities often arise from incomplete deprotection or isomerization during cyclopropane synthesis .

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and fluorine-induced deshielding in the aromatic region (δ 6.8–7.5 ppm).
  • HRMS : Exact mass matching the molecular formula (e.g., C₁₀H₁₀FN₂O requires m/z 193.0778 [M+H]⁺).
  • X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks, as seen in analogs like N-(4-fluorophenyl)cyclopropanecarboxamide .

Advanced Research Questions

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Salt formation : Protonation of the amino group with HCl or trifluoroacetic acid enhances water solubility.
  • Prodrug design : Esterification of the carboxamide (e.g., methyl ester) improves membrane permeability, with enzymatic cleavage in vivo restoring activity.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) enhance plasma half-life, as demonstrated for structurally related kinase inhibitors .

Q. How does the fluorine substituent at the 4-position influence the compound’s binding affinity to biological targets?

  • Methodological Answer : Fluorine’s electronegativity and steric effects modulate binding via:

  • Hydrogen-bond interactions : Fluorine may act as a weak hydrogen-bond acceptor with residues like Ser/Thr in kinase active sites.
  • Lipophilicity : Increased logP enhances membrane penetration but may reduce solubility. Comparative studies of fluorinated vs. non-fluorinated analogs (e.g., N-(3-aminophenyl)cyclopropanecarboxamide) show a 2–3-fold increase in IC₅₀ values for kinase targets like GSK-3β .

Q. How can researchers resolve discrepancies in reported IC₅₀ values across different assays?

  • Methodological Answer : Standardize assay conditions:

  • Enzyme source : Use recombinant human kinases (e.g., GSK-3β from Invitrogen vs. Merck) to minimize batch variability.
  • ATP concentration : Fixed at Km (e.g., 100 µM for GSK-3β) to ensure consistent competition.
  • Data normalization : Include reference inhibitors (e.g., staurosporine) in each plate. Discrepancies >10-fold may indicate off-target effects, requiring selectivity profiling via kinase panels .

Experimental Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating the compound’s kinase inhibitory activity?

  • Methodological Answer :

  • TR-FRET assays : Time-resolved fluorescence resonance energy transfer (e.g., Adapta™ Kinase Assay) quantifies ATP competition with high sensitivity (Z’ > 0.7).
  • Cellular assays : Phosphorylation of downstream targets (e.g., β-catenin for GSK-3β inhibition) via Western blot or ELISA.
  • Counter-screening : Use orthogonal assays (e.g., radiometric 32P^{32}\text{P}-ATP incorporation) to confirm mechanistic validity .

Q. How can computational methods predict the compound’s interaction with off-target proteins?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Glide to screen against structural databases (e.g., PDB, ChEMBL). Prioritize targets with docking scores ≤ −8.0 kcal/mol.
  • MD simulations : GROMACS or AMBER to assess binding stability (RMSD < 2.0 Å over 100 ns). For example, cyclopropane-carboxamide derivatives show stable interactions with IKK2’s ATP-binding pocket .

Structure-Activity Relationship (SAR) Studies

Q. What structural modifications enhance the compound’s selectivity for GSK-3β over CDK2?

  • Methodological Answer :

  • Cyclopropane substitution : Replace cyclopropane with cyclohexane (increased steric bulk) reduces CDK2 affinity by 50% while retaining GSK-3β inhibition.
  • Amino group functionalization : Acetylation diminishes CDK2 binding (IC₅₀ shifts from 120 nM to >1 µM) due to loss of key H-bonds. SAR data from analogs like N-(4-(3-aminopiperidin-1-yl)phenyl)cyclopropanecarboxamide support this trend .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide

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